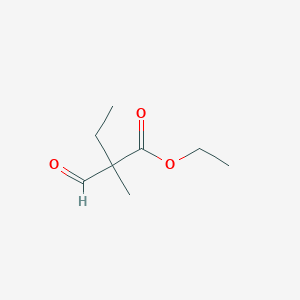![molecular formula C17H18BNO3 B13979912 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1]benzofuro[3,2-b]pyridine](/img/structure/B13979912.png)
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1]benzofuro[3,2-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1benzofuro[3,2-b]pyridine is a complex organic compound that features a benzofuro-pyridine core structure with a dioxaborolane substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1benzofuro[3,2-b]pyridine typically involves the following steps:
Formation of the Benzofuro-Pyridine Core: This step involves the cyclization of appropriate precursors to form the benzofuro-pyridine core structure.
Introduction of the Dioxaborolane Group: The dioxaborolane group is introduced via a borylation reaction, often using a palladium catalyst to facilitate the formation of the boronate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.
Purification Steps: Techniques such as crystallization, distillation, or chromatography are employed to purify the final product.
化学反応の分析
Types of Reactions
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1benzofuro[3,2-b]pyridine undergoes various chemical reactions, including:
Borylation: The compound can participate in borylation reactions, where the boronate ester group is introduced into other molecules.
Hydroboration: This reaction involves the addition of boron-hydrogen bonds to alkenes or alkynes, facilitated by transition metal catalysts.
Coupling Reactions: The compound can undergo coupling reactions with aryl iodides in the presence of a copper catalyst to form aryl boronates.
Common Reagents and Conditions
Palladium Catalysts: Used in borylation reactions.
Copper Catalysts: Employed in coupling reactions.
Transition Metal Catalysts: Utilized in hydroboration reactions.
Major Products
The major products formed from these reactions include various boronate esters and substituted benzofuro-pyridine derivatives.
科学的研究の応用
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1benzofuro[3,2-b]pyridine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of boronate esters.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism by which 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1benzofuro[3,2-b]pyridine exerts its effects involves the interaction of the boronate ester group with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, making it a versatile reagent in organic synthesis. The compound’s unique structure allows it to participate in a variety of chemical reactions, facilitating the formation of complex molecules.
類似化合物との比較
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronate ester used in similar borylation and hydroboration reactions.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boronate ester with an isopropoxy group, used in the synthesis of conjugated copolymers.
2-Methoxypyridine-5-boronic acid pinacol ester: A boronic acid ester used in various organic synthesis applications.
Uniqueness
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1benzofuro[3,2-b]pyridine is unique due to its benzofuro-pyridine core structure, which imparts distinct chemical properties and reactivity compared to simpler boronate esters. This uniqueness makes it a valuable compound in advanced organic synthesis and industrial applications.
特性
分子式 |
C17H18BNO3 |
|---|---|
分子量 |
295.1 g/mol |
IUPAC名 |
8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1]benzofuro[3,2-b]pyridine |
InChI |
InChI=1S/C17H18BNO3/c1-16(2)17(3,4)22-18(21-16)11-7-8-13-12(10-11)15-14(20-13)6-5-9-19-15/h5-10H,1-4H3 |
InChIキー |
NUQBTQWMAOIDOM-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC4=C3N=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Bromo-6-(8-cyclopropyl-6-fluoro-5-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-4-fluorobenzyl acetate](/img/structure/B13979847.png)
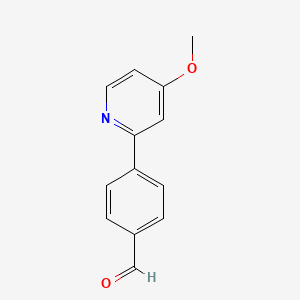
![2-Amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]butanoic acid methyl ester](/img/structure/B13979858.png)
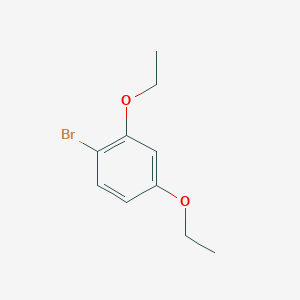
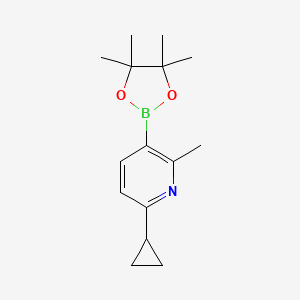
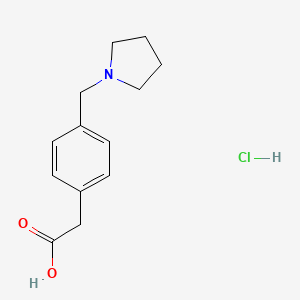
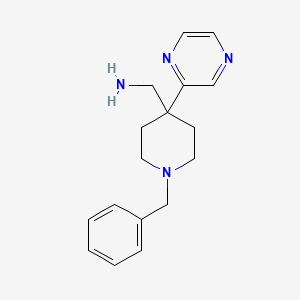
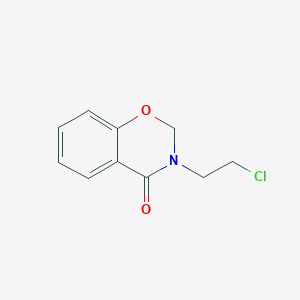
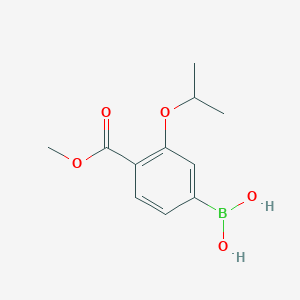
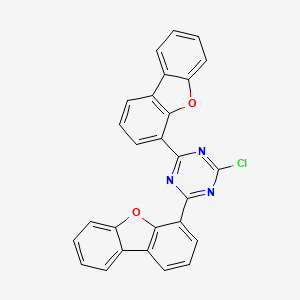
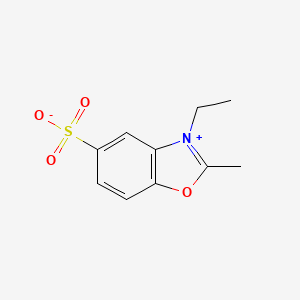
![4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carboxaldehyde](/img/structure/B13979904.png)
